Divergent Photoproduct Distribution: Tris-(4-chlorophenyl)sulfonium Generates Distinct Rearrangement Products Compared to Unsubstituted and Methyl‑Substituted Analogs
Direct photolysis of tris-(4-chlorophenyl)sulfonium triflate yields a unique set of rearrangement products that differ qualitatively and quantitatively from those of triphenylsulfonium and tris(4‑methylphenyl)sulfonium salts [1]. In contrast to triphenylsulfonium salts, which produce phenylthiobiphenyls, the 4‑chloro derivative generates chlorinated diaryl sulfides (m/e 364 and m/e 254) and dichlorobiphenyls (m/e 222) [1]. The product distribution directly impacts the acid yield and the nature of non‑volatile residues remaining in the resist film after exposure and post‑exposure bake.
| Evidence Dimension | Photoproduct identity (GC/MS molecular ions) |
|---|---|
| Target Compound Data | Sulfides: m/e 364 (17b, 18b), m/e 254 (19b); dichlorobiphenyls: m/e 222 |
| Comparator Or Baseline | Triphenylsulfonium triflate: phenylthiobiphenyls (m/e 262, etc.); Tris(4‑methylphenyl)sulfonium triflate: methyl‑substituted sulfides (m/e 304, etc.) |
| Quantified Difference | Distinct m/e signatures; absence of phenylthiobiphenyls in the 4‑chloro derivative |
| Conditions | Solution photolysis in acetonitrile; 254 nm irradiation; GC/MS analysis |
Why This Matters
The formation of different photoproducts alters the chemical environment within the resist film, affecting acid diffusion length, line‑edge roughness (LER), and ultimate pattern resolution—parameters critical for advanced lithographic nodes.
- [1] Dektar, J. L.; Hacker, N. P. Photochemistry of Triarylsulfonium Salts. Journal of the American Chemical Society 1990, 112 (16), 6004–6015. View Source
